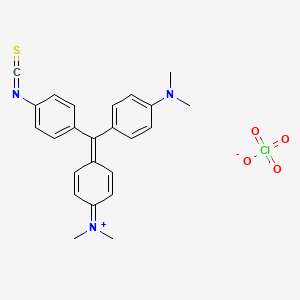

Malachite green isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Malachite green isothiocyanate is an organic perchlorate salt. It has a role as a fluorochrome. It contains a this compound cation.

Wissenschaftliche Forschungsanwendungen

Toxicological and Environmental Impact

Malachite green (MG), including its isothiocyanate form, has been widely used in various industries such as aquaculture, food, health, and textiles. However, its use has raised concerns due to reported toxic effects. Studies have shown that MG can cause carcinogenesis, mutagenesis, chromosomal fractures, teratogenicity, and respiratory toxicity. Residues of MG and its reduced form have been found in serum, liver, kidney, muscles, and other tissues, as well as in eggs and fry. Toxic effects have also been observed in mammals, including organ damage and developmental abnormalities. Despite its toxicological impact, MG continues to be used in aquaculture and other industries, indicating a need for alternatives or safer use practices (Srivastava, Sinha, & Roy, 2004).

Detection and Monitoring

Given the widespread use of MG and its potential health hazards, various methods have been developed to detect and monitor MG and its metabolites, especially in aquaculture products and environmental water. Analytical methods include high-performance liquid chromatography, liquid chromatography tandem mass spectrometry, surface-enhanced Raman spectroscopy, electrochemical methods, immunological assays, spectrophotometry, and fluorescent methods. These methods aim to provide accurate and efficient ways to monitor MG levels, ensuring safety and compliance with regulatory standards (Zhou, Zhang, Pan, & Li, 2019).

Removal Techniques

Research has also focused on methods for the removal of MG from water, as it is used as a dye and can be an environmental contaminant. Studies have investigated the photocatalytic removal of MG using nanocomposites containing titanium dioxide. Various elements, such as iron, tin, silver, silicon, and nickel, have been used to dope titanium dioxide, enhancing the photocatalytic decomposition of MG. The removal efficiency reported in these studies ranges from 75% to 100%, highlighting the potential of these nanocomposites in water purification and environmental protection (Amiri-Hosseini & Hashempour, 2021).

Eigenschaften

Molekularformel |

C24H24ClN3O4S |

|---|---|

Molekulargewicht |

486 g/mol |

IUPAC-Name |

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |

InChI |

InChI=1S/C24H24N3S.ClHO4/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

DDKWQLRWSLILIV-UHFFFAOYSA-M |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

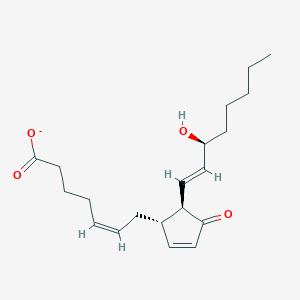

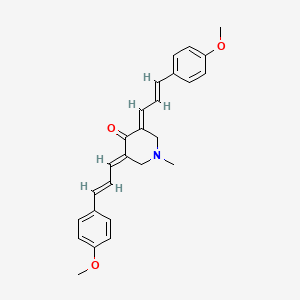

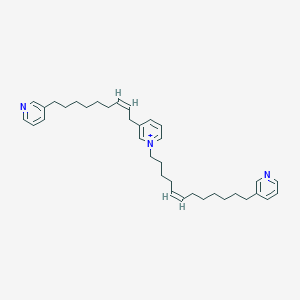

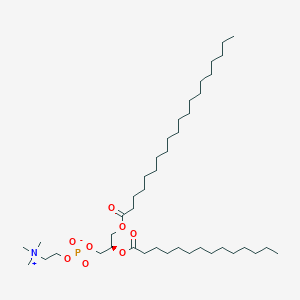

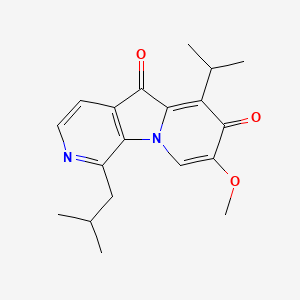

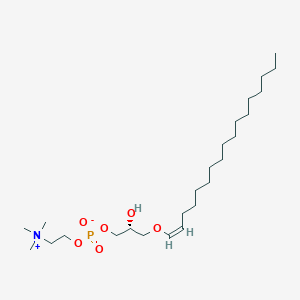

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)

![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)

![[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone](/img/structure/B1264021.png)

![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)